2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Description
2-Oxo-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic chromenone derivative characterized by a benzopyran-2-one core substituted at the 7-position with a 2-ethoxybenzoate ester. The chromenone scaffold is renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Properties
IUPAC Name |
(2-oxochromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-15-6-4-3-5-14(15)18(20)22-13-9-7-12-8-10-17(19)23-16(12)11-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWJKJXUZNXTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, resulting in the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its biological effects. It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate and its analogs:
| Compound Name | Chromenone Substituent | Benzoate/Ester Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 7-Oxy | 2-Ethoxybenzoate | Ethoxy, ester, chromenone | ~314.3 (estimated) |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 7-Oxy | 4-Chlorobenzoate | Chloro, ester, chromenone | 302.7 |
| 4-Methyl-2-oxo-2H-chromen-7-yl acetate | 7-Oxy, 4-methyl | Acetate | Methyl, acetate, chromenone | 218.2 |
| 3-(2-Methylthiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | 7-Oxy, 3-thiazole | 4-Methoxybenzoate | Thiazole, methoxy, chromenone | ~395.4 |
| Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate | 7-Oxy, 4-propyl | Ethyl phenylacetate | Propyl, phenylacetate, chromenone | 382.4 |
Key Observations :
- Lipophilicity : The 2-ethoxy group increases logP compared to 4-chloro or methoxy substituents, enhancing membrane permeability .
- Steric Effects : Ortho-substituted benzoates (e.g., 2-ethoxy) may hinder enzymatic degradation compared to para-substituted analogs .
- Bioactivity : Thiazole- or phenylacetate-containing derivatives exhibit enhanced anti-inflammatory and anticancer activities due to additional pharmacophores .
Mechanistic Insights :
- Antioxidant Activity: Methoxy and ethoxy groups enhance radical scavenging by stabilizing phenolic intermediates .
- Anticancer Potential: Thiazole-containing derivatives show superior cytotoxicity due to interactions with DNA topoisomerases .
- Anti-inflammatory Effects : Ethyl and propyl esters reduce COX-2 expression more effectively than smaller substituents .
Reactivity Profile :
- Oxidation/Reduction: The chromenone core is susceptible to oxidation at the 2-oxo position, while the ethoxy group is stable under standard reducing conditions .
- Hydrolysis : The ester bond is hydrolyzed in acidic or basic media, releasing 2-ethoxybenzoic acid and 7-hydroxycoumarin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
